Thiomorpholine-3-carboxamide

描述

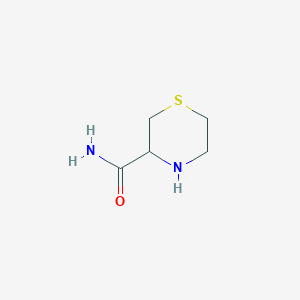

Structure

2D Structure

3D Structure

属性

IUPAC Name |

thiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBJIFNMKOKRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340880 | |

| Record name | thiomorpholine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103742-31-0 | |

| Record name | thiomorpholine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Thiomorpholine-3-carboxamide

The construction of the thiomorpholine (B91149) ring is typically achieved through multi-step sequences that assemble the core structure from simpler acyclic precursors. These routes involve a series of reliable and well-established organic reactions.

One illustrative multi-step approach is the polymer-assisted solution-phase (PASP) synthesis of a piperidino-thiomorpholine library, which showcases a sequence of transformations applicable to the thiomorpholine core. niscpr.res.in The synthesis involves six key steps starting from 4-piperidone, utilizing polymer-bound reagents to simplify purification at each stage. The sequence includes:

Sulfonylation: Reaction with a sulfonyl chloride.

Bromination: Transformation into α-bromo keto compounds using a polymer-bound perbromide reagent. niscpr.res.in

Coupling: Reaction with N-Boc-protected L-aminoethan-2-thiol. niscpr.res.in

Deprotection: Removal of the Boc protecting group with trifluoroacetic acid (TFA). niscpr.res.in

Cyclization: Intramolecular reductive amination using a polymer-supported cyanoborohydride to form the thiomorpholine ring. niscpr.res.in

Derivatization: Final modification, for example, by reaction with isocyanates. niscpr.res.in

A different multi-step synthesis focuses on creating the oxidized version of the scaffold, thiomorpholine 1,1-dioxides. This process involves four main reactions: oxidation, acetylation, olefination, and a final Michael-type cyclization to yield the target heterocyclic system. tcichemicals.com The synthesis of the fundamental thiomorpholine ring itself can be achieved via the acylation of diethanolamine, followed by a ring-closing reaction with sodium sulfide. google.com

The following table summarizes a representative multi-step synthesis for a thiomorpholine library.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Sulfonylation | Polymer-bound DMAP, Sulfonyl chloride | Sulfonamide |

| 2 | Bromination | Polymer-bound pyridinium (B92312) bromide perbromide | α-bromo keto compound |

| 3 | Coupling | N-Boc-L-aminoethan-2-thiol, Amberlyst A21 base | Coupled product |

| 4 | Deprotection | Trifluoroacetic acid (TFA) | Free amine |

| 5 | Cyclization | Polymer-supported cyanoborohydride | Thiomorpholine derivative |

This table illustrates a general sequence for synthesizing a thiomorpholine library using polymer-assisted techniques. niscpr.res.in

Cyclization is the pivotal step in forming the six-membered thiomorpholine ring. Various strategies have been developed to induce this ring closure efficiently. One common method involves the intramolecular nucleophilic substitution of a precursor containing both an amine and a reactive thio-group, such as the cyclization of 2-(2-chloroethylthio)ethylamine. Another approach utilizes the reaction of 1,2-cyclic sulfamidates with methyl thioglycolate, which, after regiosepecific nucleophilic displacement, undergoes lactamization to produce thiomorpholin-3-ones. researchgate.net

Once the thiomorpholine-3-carboxylic acid core is synthesized, the final functional group modification to obtain the target carboxamide is typically performed. This transformation is a standard amide bond formation. The carboxylic acid is activated using a coupling agent, followed by the addition of an amine source. Common coupling agents used for such transformations in related heterocyclic syntheses include N,N'-diisopropylcarbodiimide (DIC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU). mdpi.com

Polymer-supported synthesis has emerged as a powerful tool for the rapid generation of libraries of heterocyclic compounds, including thiomorpholine derivatives. thieme-connect.com This methodology simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product.

Solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives has been successfully demonstrated, often starting from an amino acid immobilized on a solid support like Wang resin. thieme-connect.comacs.org The general workflow involves several key stages:

Immobilization: The initial building block, typically a protected amino acid like Fmoc-Cys(Trt)-OH, is anchored to the resin. acs.orgnih.gov

Deprotection: The temporary protecting group (e.g., Fmoc) is removed to expose a reactive functional group.

On-Resin Reactions: A sequence of reactions, such as N-sulfonylation with reagents like 4-nitrobenzenesulfonyl chloride (NsCl) and subsequent N-alkylation with α-bromoketones, is carried out on the immobilized intermediate. acs.orgacs.org

Cleavage: The final product is cleaved from the polymer support, often under acidic conditions using trifluoroacetic acid (TFA). acs.orgresearchgate.net This cleavage step can be combined with the final cyclization to directly release the heterocyclic product.

A significant advantage of polymer-supported synthesis is the ability to perform stereoselective reactions by starting with a chiral building block attached to the resin. acs.org This strategy has been effectively used to control the stereochemistry at the C3 position of the thiomorpholine ring.

Research has shown that the inclusion of a reducing agent, such as triethylsilane (TES), in the final cleavage cocktail can lead to the stereoselective formation of the saturated morpholine (B109124) or thiomorpholine ring from a dihydro-1,4-oxazine or dihydrothiazine precursor, respectively. acs.orgresearchgate.netacs.org This reduction occurs concurrently with the cyclization and cleavage from the resin, providing a highly efficient and stereocontrolled route to the final product.

The use of immobilized amino acid derivatives is central to the stereoselective polymer-supported synthesis of thiomorpholine-3-carboxylic acids. researchgate.net Specifically, Fmoc-Cys(Trt)-OH, a protected form of the amino acid cysteine, serves as an ideal chiral starting material for building the thiomorpholine scaffold. acs.orgnih.gov

The synthesis begins with the attachment of Fmoc-Cys(Trt)-OH to Wang resin. acs.org Following Fmoc deprotection, the free amino group is sulfonylated or acylated. The subsequent key step is the alkylation of the sulfonamide nitrogen with various α-bromoketones. acs.org The final step involves treating the resin with an acid, such as TFA, which simultaneously cleaves the product from the support and catalyzes the cyclization to form a dihydrothiazine intermediate. If the saturated thiomorpholine is desired, triethylsilane is included in the cleavage mixture to reduce the endocyclic double bond stereoselectively. acs.orgacs.org

The following table outlines the key stages in the stereoselective solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives.

| Stage | Description | Key Reagents |

| Immobilization | Attachment of the chiral starting material to the solid support. | Fmoc-Cys(Trt)-OH, Wang resin |

| Elongation | Sequential on-resin chemical modifications. | 1. Piperidine (B6355638) (Fmoc deprotection)2. 4-Nitrobenzenesulfonyl chloride (NsCl)3. α-Bromoketone, Base |

| Cleavage/Cyclization | Release of the product from the resin with concomitant ring formation. | Trifluoroacetic acid (TFA) |

| Reductive Cyclization | Cleavage with simultaneous reduction to form the saturated ring. | TFA, Triethylsilane (TES) |

This table summarizes the stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives on a solid support, starting from an immobilized cysteine derivative. acs.orgacs.orgacs.org

Polymer-Supported Synthesis Approaches

Stereoselective Polymer-Supported Synthesis

Role of Trifluoroacetic Acid-Mediated Cleavage

In the solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives, trifluoroacetic acid (TFA) plays a crucial role in the cleavage of the synthesized compound from the resin support. acs.orgresearchgate.net This method often begins with an immobilized amino acid, such as Fmoc-Cys(Trt)-OH, on a solid support. acs.orgbiocrick.com Following a series of reactions to build the desired molecular framework on the resin, the final step involves liberating the product.

A common cleavage cocktail consists of a solution of TFA, which effectively breaks the bond linking the synthesized molecule to the solid support, releasing the target compound into solution. acs.orgresearchgate.net For instance, in a polymer-supported synthesis of dihydrothiazines from immobilized Fmoc-Cys(Trt)-OH, TFA-mediated cleavage is the standard procedure to obtain the desired product. acs.org This approach is advantageous for its efficiency and the high purity of the crude product obtained.

Influence of Triethylsilane in Stereoselective Formation

The inclusion of triethylsilane (TES) in the trifluoroacetic acid (TFA) cleavage cocktail has a profound impact on the stereochemical outcome of the synthesis of thiomorpholine-3-carboxylic acid derivatives. acs.orgresearchgate.net When TES is added to the cleavage mixture, it facilitates the stereoselective formation of the thiomorpholine ring. acs.orgresearchgate.netbiocrick.com

Specifically, in the synthesis of dihydrothiazines from immobilized Fmoc-Cys(Trt)-OH, the presence of TES in the cleavage step leads to the formation of the corresponding thiomorpholine-3-carboxylic acids with a specific configuration at the newly formed stereocenter. acs.org This stereocontrol is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. Stereochemical studies have confirmed the specific configuration of the C3 chiral center resulting from this TES-mediated reduction. researchgate.net

Table 1: Reagents in the Synthesis of Thiomorpholine-3-Carboxylic Acid Derivatives

| Reagent | Role | Reference |

| Trifluoroacetic Acid (TFA) | Cleavage from solid support | acs.orgresearchgate.net |

| Triethylsilane (TES) | Stereoselective reduction | acs.orgresearchgate.netbiocrick.com |

| Fmoc-Cys(Trt)-OH | Starting material (immobilized) | acs.orgbiocrick.com |

Biocatalytic Reduction Approaches

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral amines, including thiomorpholine derivatives. These methods utilize enzymes to catalyze reactions with high stereo- and regioselectivity under mild conditions.

Enantioselective Synthesis via Imine Reductases

Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that have proven to be highly effective for the asymmetric reduction of imines to their corresponding amines. researchgate.netnih.govacs.org In the context of thiomorpholine synthesis, IREDs are used to reduce prochiral 3,6-dihydro-2H-1,4-thiazines to chiral thiomorpholines. researchgate.netnih.gov

This biocatalytic reduction typically employs a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to continuously supply the necessary NADPH. researchgate.netnih.gov This method has been shown to produce chiral thiomorpholines with a stereogenic center at the 3-position in high conversions and with excellent enantioselectivities, often exceeding 99% enantiomeric excess. researchgate.netnih.gov The broad substrate scope of IREDs allows for the synthesis of a variety of substituted thiomorpholines. researchgate.net A one-pot process combining the chemical synthesis of the dihydro-2H-1,4-thiazine precursor with the subsequent IRED-catalyzed reduction has also been successfully developed. rsc.org

Enzymatic Reduction of Ketimines

The enzymatic reduction of cyclic ketimines is another important biocatalytic route to thiomorpholine derivatives. Ketimines, which can be formed from the transamination of sulfur-containing amino acids, are substrates for NAD(P)H-dependent reductases found in mammalian tissues. researchgate.netmdpi.comnih.gov

For example, the enzymatic reduction of lanthionine (B1674491) ketimine (LK) produces 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA). mdpi.comnih.govgoogle.com Similarly, the reduction of thialysine ketimine yields 1,4-thiomorpholine-3-carboxylic acid. mdpi.com These enzymatic transformations are believed to be the biosynthetic pathway for these compounds in mammals. researchgate.net The chemical reduction of these ketimines can also be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com

Table 2: Biocatalytic Synthesis of Thiomorpholine Derivatives

| Enzyme/Method | Substrate | Product | Key Features | Reference |

| Imine Reductases (IREDs) | 3,6-Dihydro-2H-1,4-thiazines | Chiral Thiomorpholines | High conversion, excellent enantioselectivity (>99% ee) | researchgate.netnih.gov |

| NAD(P)H-dependent Reductase | Lanthionine Ketimine (LK) | 1,4-Thiomorpholine-3,5-dicarboxylic acid (TMDA) | Biosynthetic pathway in mammals | mdpi.comnih.govgoogle.com |

| NAD(P)H-dependent Reductase | Thialysine Ketimine | 1,4-Thiomorpholine-3-carboxylic acid | Biosynthetic pathway in mammals | mdpi.com |

Intramolecular Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby increasing chemical space exploration and atom economy. frontiersin.orgencyclopedia.pubnih.gov

Isocyanide-Based Multicomponent Reactions (MCRs)

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are powerful tools in combinatorial chemistry for the rapid synthesis of diverse molecular libraries. frontiersin.orgencyclopedia.pubmdpi.commdpi.com These reactions involve an isocyanide component, which reacts with other starting materials like aldehydes, ketones, carboxylic acids, and amines. encyclopedia.pubmdpi.com

The Passerini reaction, the first discovered IMCR, involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-hydroxy carboxamides. encyclopedia.pubmdpi.com The Ugi four-component reaction (U-4CR) expands on this by including an amine, leading to the formation of a bis-amide. encyclopedia.pubmdpi.com While direct synthesis of this compound via a single IMCR step is not explicitly detailed in the provided context, the principles of IMCRs are widely applied to the synthesis of heterocyclic structures. The functional groups introduced by these reactions can serve as handles for subsequent cyclization steps to form the thiomorpholine ring. The versatility of IMCRs makes them a promising avenue for the development of novel synthetic routes to this compound and its analogues.

Stereoselective Yielding of N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamides

A notable method for the stereoselective synthesis of N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamides involves a three-component reaction. This reaction utilizes α-amino acids, mercaptoacetaldehyde, and an isocyanide to produce the desired 1,2-disubstituted N-alkyl(aryl)-6-oxo this compound scaffold with a high degree of stereoselectivity. clockss.orgresearchgate.net This multicomponent reaction (MCR) approach is efficient, allowing for the creation of structurally diverse compounds from readily available starting materials. clockss.orgresearchgate.net The use of homochiral α-amino acids is key to controlling the stereochemistry of the final product. researchgate.net

The reaction proceeds through an Ugi four-component condensation mechanism where the α-amino acid provides the chiral backbone. clockss.orgbeilstein-journals.org The initial adduct formed between the components undergoes an intramolecular reaction involving the sulfhydryl group, leading to the formation of the thiomorpholine ring. researchgate.net This method has been successfully applied to generate libraries of these δ-thiolactone derivatives for further biological evaluation. clockss.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Feature |

| α-Amino Acid | Mercaptoacetaldehyde | Isocyanide | N-alkyl(aryl)-6-oxo this compound | Stereoselective |

Photoreactions and Radical Chemistry

Visible-light photoredox catalysis offers a mild and efficient pathway for the synthesis of thiomorpholine scaffolds through thiol-ene reactions. researchgate.netmdpi.com This method relies on the generation of a thiyl radical, which then reacts with an alkene. researchgate.net A common photocatalyst employed for this transformation is tris(2,2'-bipyridyl)ruthenium(II) chloride, [Ru(bpy)3]Cl2. researchgate.netthieme-connect.de Upon visible light irradiation, the excited photocatalyst can initiate a radical chain process. researchgate.net

The mechanism involves the generation of a thiyl radical from a thiol precursor through interaction with the photoexcited catalyst. researchgate.netacs.org This radical then adds across a carbon-carbon double bond (the "ene") to form a carbon-centered radical. Subsequent hydrogen atom abstraction, often from another thiol molecule, propagates the radical chain and yields the final thioether product. researchgate.net This anti-Markovnikov hydrothiolation is highly efficient and tolerates a variety of functional groups. mdpi.com

A one-pot synthesis of thiomorpholin-3-ones can be achieved through a tandem amidation-hydrothiolation sequence. researchgate.netcolab.ws This approach combines the formation of an amide bond with a subsequent intramolecular thiol-ene reaction. Research has shown that this can be accomplished using a Lewis acid-promoted, solvent-free method, starting from commercially available materials. researchgate.net In some cases, an unexpected tandem amidation/hydrothiolation has been observed during photocatalytic thiol-ene reactions, leading to the formation of N-substituted 6-(methylsulfanyl)morpholin-3-ones. thieme-connect.de

This strategy is particularly valuable as it allows for the rapid assembly of the thiomorpholin-3-one (B1266464) core structure in a single operational step, enhancing synthetic efficiency. The Ugi four-component condensation has also been utilized to synthesize 5-oxothiomorpholine-3-carboxamides by reacting 5-oxo-3-thiacarboxylic acids, benzylamines, and cyclohexyl isocyanide. researchgate.net

Photocatalytic Initiation of Thiol-Ene Reactions

Chemical Reactions and Derivatization Strategies

The sulfur atom within the thiomorpholine ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. nih.govnih.gov These oxidized derivatives often exhibit different physicochemical and biological properties compared to the parent thioether.

Selective oxidation to the sulfoxide (B87167) can be achieved using milder oxidizing agents such as sodium periodate (B1199274) (NaIO4). nih.gov For the preparation of the sulfone, stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are typically employed. nih.gov The choice of oxidant and reaction conditions is crucial for controlling the level of oxidation. For instance, hydrogen peroxide can be used, and by controlling the stoichiometry, selective oxidation to either the sulfoxide or sulfone can be realized. organic-chemistry.org These oxidation reactions are fundamental for diversifying the chemical space around the this compound core. nih.gov

| Starting Material | Oxidizing Agent | Product |

| Thiomorpholine Derivative | Sodium Periodate (NaIO4) | Thiomorpholine Sulfoxide |

| Thiomorpholine Derivative | m-Chloroperoxybenzoic Acid (m-CPBA) | Thiomorpholine Sulfone |

| Sulfide | Hydrogen Peroxide (controlled stoichiometry) | Sulfoxide or Sulfone |

The carboxylic acid functionality, or its derivatives like amides, on the thiomorpholine ring can be reduced to the corresponding primary alcohol or aldehyde. Strong reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used to reduce a carboxylic acid or amide to an alcohol. chemrxiv.org The reduction provides a hydroxyl group, which can serve as a handle for further synthetic modifications.

The synthesis of the corresponding aldehyde from the carboxylic acid is a more delicate transformation that requires milder and more selective reducing agents to avoid over-reduction to the alcohol. While specific examples for the direct reduction of this compound to the aldehyde are not detailed in the provided context, general organic chemistry principles suggest that such a transformation is feasible with appropriate reagents.

Substitution Reactions on Methyl Groups

The functionalization of methyl groups on thiomorpholine derivatives, while not as common as reactions on the heterocyclic core, presents a pathway to novel analogues. Methodologies often rely on activating the C-H bonds of the methyl group, a challenging but increasingly feasible transformation. General strategies in complex natural products involve initial C-H silylation and subsequent oxidation to introduce a hydroxyl group, which then serves as a handle for further substitution.

In systems related to thiomorpholine, such as 2-methylbenzothiazole-N-oxide, the methyl group exhibits reactivity akin to an activated methylene (B1212753) group. It can participate in aldol-type condensation reactions with substituted benzaldehydes in the presence of a base like potassium hydroxide, leading to the formation of styryl derivatives. nih.gov This highlights the increased acidity of methyl protons when attached to an electron-deficient heterocyclic system, particularly an N-oxide. nih.gov

Another relevant strategy involves the directed C-H functionalization to introduce substituents at specific positions. For instance, the regioselective installation of methyl groups onto the thiomorpholine ring can be achieved with high precision. This is accomplished by first installing a temporary directing group on the nitrogen atom, which then guides a palladium catalyst to functionalize the C2 and C3 positions. smolecule.com While this is a method for introduction rather than substitution on an existing methyl group, it underscores advanced techniques for manipulating substitution patterns on the thiomorpholine scaffold. smolecule.com

The steric hindrance presented by alkyl substituents is a significant factor in the reactivity of the thiomorpholine ring. For example, in the synthesis of thiomorpholine 1,1-dioxides via reductive cyclization of substituted nitroarenes, the presence of an ortho-alkyl group on the nitroarene starting material leads to poorer yields of the desired cyclized product due to steric hindrance. clockss.org

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid at the 3-position of the thiomorpholine ring is a key functional handle for derivatization, primarily through esterification and amidation, to produce compounds like this compound. These reactions typically proceed via the activation of the carboxylic acid.

Esterification: The carboxylic acid of a protected thiomorpholine-3-carboxylic acid can be converted to its corresponding ester by reacting it with an alcohol in the presence of an acid catalyst.

Amidation: The synthesis of the target carboxamide and its analogues is a crucial transformation. Direct amidation can be achieved by reacting the thiomorpholine-3-carboxylic acid with a desired amine using a coupling reagent. A particularly effective method for generating amides from the related 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide involves the use of trimethylaluminum (B3029685) in toluene (B28343) at ambient temperature, which facilitates the reaction with primary amines to give the corresponding amides in good yields. indexcopernicus.com The general reaction involves activating the carboxylic acid, which then reacts with an amine to form the amide bond. This is a fundamental step in building more complex molecules from the thiomorpholine-3-carboxylic acid scaffold. indexcopernicus.comrsc.orgnih.gov

A study on the synthesis of amides of thiomorpholine carboxylate reported the reaction of 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide with various primary amines, detailed in the table below. indexcopernicus.com

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Aniline | N-phenyl-4-(tert-butoxycarbonyl)-1,1-dioxidothiomorpholine-2-carboxamide | 82 |

| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-4-(tert-butoxycarbonyl)-1,1-dioxidothiomorpholine-2-carboxamide | 85 |

| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-4-(tert-butoxycarbonyl)-1,1-dioxidothiomorpholine-2-carboxamide | 88 |

| 4 | Benzylamine | N-benzyl-4-(tert-butoxycarbonyl)-1,1-dioxidothiomorpholine-2-carboxamide | 92 |

Reactions Specific to N-Oxides

The oxidation of the nitrogen atom in the thiomorpholine ring to an N-oxide significantly alters the electronic properties and reactivity of the molecule. mdpi.com N-oxides are generally more polar and can act as oxidants themselves. mdpi.comprepchem.com

The synthesis of thiomorpholine N-oxides is typically achieved through mild oxidation. For instance, the oxidation of a methacrylate-derivatized thiomorpholine (THMA) with a 30% aqueous solution of hydrogen peroxide (H₂O₂) yields the corresponding thiomorpholine-oxide (THOXMA) in high yield (80%). Current time information in Bangalore, IN. Similarly, 2-methylbenzothiazole (B86508) can be oxidized to its N-oxide using a hydrogen peroxide–maleic anhydride (B1165640) mixture. nih.gov

Once formed, the N-oxide functionality can direct further reactions. The N-oxide group increases the acidity of adjacent methyl protons, enabling condensation reactions that are not feasible with the unoxidized parent molecule. nih.gov Furthermore, N-oxides of thiomorpholine derivatives can be key intermediates. For example, 3-cyano-2,6-dimethyl-4-(4-thiomorpholinyl)pyridine 1-oxide can be hydrolyzed under strong basic conditions (10 N NaOH, reflux) to yield 2,6-Dimethyl-4-(4-thiomorpholinyl)pyridine-3-carboxamide 1-oxide. acs.org

The N-oxide group itself can be the site of reaction. It can be reduced back to the tertiary amine. This reduction is a key principle in the design of "turn-on" fluorescent probes for detecting hypoxic conditions or specific ions like Fe(II) in biological systems. mdpi.com The N-O bond is cleaved, leading to a change in the molecule's electronic structure and a corresponding change in its fluorescence. mdpi.com In the realm of catalysis, heterocyclic N-oxides are employed as nucleophilic oxidants in gold-catalyzed reactions, facilitating the oxidation of alkynes. prepchem.com

| Precursor | Oxidizing Agent | Product | Notes |

| 2-methylbenzothiazole | H₂O₂ / Maleic Anhydride | 2-methylbenzothiazole-N-oxide | nih.gov |

| Thiomorpholine ethyl methacrylate (B99206) (THMA) | H₂O₂ (30% aq.) | Thiomorpholine-oxide ethyl methacrylate (THOXMA) | Current time information in Bangalore, IN. |

| N-tert-butyloxycarbonyl thiomorpholine | m-CPBA | tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide | Oxidation of sulfur, not nitrogen. indexcopernicus.com |

Introduction of Chiral Auxiliaries and Protective Groups

In the synthesis of complex, stereochemically defined molecules like derivatives of this compound, the use of chiral auxiliaries and protecting groups is essential. calpaclab.com Protecting groups prevent unwanted side reactions at reactive sites, such as the secondary amine of the thiomorpholine ring, while chiral auxiliaries help to control the stereochemical outcome of reactions.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the thiomorpholine ring. Its popularity stems from its ease of installation and its stability under a variety of reaction conditions, yet it can be removed under specific, mild acidic conditions. indexcopernicus.com

The Boc group is typically introduced by reacting thiomorpholine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base like triethylamine. indexcopernicus.com This reaction is highly efficient, often affording the N-Boc protected thiomorpholine in near-quantitative yield. indexcopernicus.com For example, (R)-4-Boc-thiomorpholine-3-carboxylic acid is a key chiral building block used in the synthesis of pharmaceuticals. The Boc group enhances its stability and allows for selective reactions at the carboxylic acid moiety. prepchem.com

Removal of the Boc group is generally accomplished using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or hydrogen chloride (HCl) in methanol. indexcopernicus.com This selective deprotection is crucial in multi-step syntheses, allowing the amine to be revealed for subsequent reaction steps.

The benzyloxycarbonyl (Cbz, or Z) group is another important amine-protecting group used in the synthesis of thiomorpholine derivatives and peptide chemistry. The Z-group is valued for its orthogonality to the Boc group, meaning one can be removed without affecting the other, which is a powerful strategy in complex syntheses.

The Z-group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. Its primary advantage lies in its method of removal: catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd-C). This deprotection method is very mild and occurs under neutral pH, which is advantageous for substrates containing acid- or base-labile functional groups. While stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc group removal, the Z-group is not typically used in solid-phase peptide synthesis (SPPS) that requires repetitive acid treatments. However, it remains a staple for solution-phase synthesis.

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenation; acid-labile. indexcopernicus.com |

| Z (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) | Stable to acid and base; removed under neutral conditions. |

Tert-Butyloxycarbonyl (Boc) Group in Synthesis

Optimization of Synthetic Pathways for Yield and Purity

Strategies for optimization often involve the careful selection of reagents, catalysts, and reaction conditions. For instance, in the synthesis of thiomorpholine carboxylate amides, using trimethylaluminum as a coupling agent for the amidation step has been shown to produce products in high yields (82-92%). indexcopernicus.com Similarly, the initial protection of the thiomorpholine amine with a Boc group can proceed with 99% yield. indexcopernicus.com

Purification techniques are also a focus of optimization. While traditional column chromatography is effective, it can be time-consuming and costly. Methods that yield a product pure enough to be purified by simple recrystallization are highly desirable. acs.org For industrial applications, the development of continuous flow reactor processes can offer superior control over reaction parameters like temperature and mixing, leading to higher yields and purity while enhancing safety and scalability. nih.gov

Continuous Flow Reactors

The application of continuous flow technology has revolutionized the synthesis of the thiomorpholine ring system, a key precursor to this compound. A notable development is a telescoped continuous flow process that combines a photochemical thiol-ene reaction with a base-mediated cyclization. researchgate.netacs.orgchemrxiv.org

This method utilizes readily available and low-cost starting materials, cysteamine (B1669678) hydrochloride and vinyl chloride, which undergo a photochemical thiol-ene reaction. researchgate.netacs.org The reaction is conducted under highly concentrated conditions (4 M) in methanol, using a small amount of a photocatalyst. researchgate.netacs.org This initial step proceeds with high efficiency, leading to a quantitative yield of the intermediate. researchgate.netacs.org

The subsequent cyclization to form the thiomorpholine ring is achieved through a base-mediated reaction at elevated temperatures. researchgate.netacs.org This entire two-step process can be performed in a continuous flow setup, demonstrating robustness over extended periods. researchgate.net The use of continuous flow reactors offers significant advantages over traditional batch processes, including enhanced safety when handling reactive intermediates, improved heat and mass transfer, and greater scalability. beilstein-journals.org

Table 1: Continuous Flow Synthesis of Thiomorpholine Precursor

| Parameter | Value |

|---|---|

| Reactants | Cysteamine hydrochloride, Vinyl chloride |

| Photocatalyst | 9-fluorenone (0.1–0.5 mol %) |

| Solvent | Methanol |

| Concentration | 4 M |

| Light Source | 365 nm UV light |

| Cyclization Base | Diisopropylethylamine (DIPEA) |

| Cyclization Temperature | 100°C |

| Overall Residence Time | 40 minutes |

| Yield (NMR) | 84% |

Data sourced from multiple studies on the continuous flow synthesis of thiomorpholine. researchgate.netacs.org

Use of Catalysts

The conversion of thiomorpholine-3-carboxylic acid to its corresponding amide, this compound, is a critical step that often employs catalytic methods to enhance efficiency and yield. Various coupling agents and catalysts have been explored for this amidation reaction.

Common coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) are effective in promoting amide bond formation. TBTU, in particular, has been shown to improve yields and the purity of the desired amide products when the reaction is carried out at low temperatures.

More recent developments have introduced the use of boron-based catalysts. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, has been demonstrated as an effective reagent for the direct amidation of a variety of carboxylic acids, including N-protected amino acids, with a broad range of amines. acs.org This method is operationally simple and can be performed with equimolar quantities of the acid and amine. acs.org The use of such catalysts avoids the need for harsh reaction conditions and often simplifies the purification process. acs.org

Another approach involves cooperative catalysis, for example, using a combination of DABCO and Fe3O4 to facilitate the N-methyl amidation of carboxylic acids. nih.gov While not directly applied to this compound in the cited study, this methodology represents a growing field of catalytic amidation that could be applicable.

Table 2: Catalytic Amidation of Carboxylic Acids

| Catalyst/Coupling Agent | Amine | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| TBTU | Various amines | Not specified | 0°C | Improved yields and purity. |

| B(OCH2CF3)3 | Primary and secondary amines | Acetonitrile (B52724) | 80°C | Operationally simple, equimolar reactants. acs.org |

| DABCO/Fe3O4 | Isothiocyanatomethane | Acetonitrile | 85°C | Cooperative catalysis, good to excellent yields. nih.gov |

This table summarizes general conditions for catalytic amidation applicable to the synthesis of this compound.

Advanced Purification Techniques (Crystallization, Chromatography)

The purification of this compound and its derivatives is crucial to obtain a product of high purity, which is essential for its intended applications. A variety of advanced purification techniques, including crystallization and various forms of chromatography, are employed.

Crystallization: Fractional crystallization is a method used to resolve racemic mixtures of thiomorpholine derivatives into their optical antipodes. google.comgoogle.com Recrystallization from appropriate solvent systems, such as a mixture of dimethylformamide and water, is also a common method to purify the final solid product. semanticscholar.org The choice of solvent is critical and is determined empirically to achieve high purity and yield.

Chromatography: A range of chromatographic techniques are utilized for the purification of this compound and related compounds.

Flash Column Chromatography: This is a standard technique for the purification of organic compounds. For basic amines, which can interact strongly with acidic silica (B1680970) gel, modifications to the mobile phase, such as the addition of a competing amine, or the use of alternative stationary phases like basic alumina (B75360) or amine-functionalized silica, can be employed to improve separation. biotage.com

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the purification and analysis of purity. mdpi.com Reversed-phase HPLC with a C18 column is a common choice, often using a gradient of acetonitrile and water as the eluent. researchgate.net For polar cyclic peptides, which share structural similarities with this compound, preparative HPLC is a key purification step. mdpi.com

Ion-Exchange Chromatography: This technique is particularly useful for the purification of amino acids and their derivatives. google.com It separates molecules based on their net charge and can be effectively used to remove impurities from the desired product.

Supercritical Fluid Chromatography (SFC): SFC offers several advantages over traditional HPLC, including faster separations and reduced use of organic solvents. acs.org It uses supercritical CO2 as the primary mobile phase with organic modifiers and is suitable for the purification of both linear and cyclic peptides, indicating its potential applicability to this compound. acs.org

Molecularly Imprinted Polymers (MIPs): For highly selective extraction and purification, magnetic molecularly imprinted polymers (MMIPs) have been developed. jfda-online.comjfda-online.com These polymers are created with a specific template molecule, enabling them to selectively bind to the target compound or structurally similar molecules, thus offering a high degree of purification. jfda-online.comjfda-online.com

Iii. Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structure-Activity Relationships for Thiomorpholine-3-carboxamide Derivatives

The this compound scaffold serves as a valuable building block in drug discovery. researchgate.net Its distinct physicochemical properties, such as increased lipophilicity compared to its morpholine (B109124) analog, make it a point of interest. SAR studies typically involve modifying the core thiomorpholine (B91149) or the carboxamide moiety to correlate structural changes with biological outcomes.

The type and position of chemical groups (substituents) on the thiomorpholine ring and associated structures are critical determinants of a derivative's biological function.

The substitution pattern on the heterocyclic ring profoundly impacts activity. For instance, in a series of 1,3,5-triazines developed as cannabinoid type 2 receptor (CB2R) ligands, modifications at the 2-, 4-, and 6-positions played specific roles in activity and selectivity. While the prompt's mention of an "8a-position" is atypical for a simple thiomorpholine ring and may pertain to a more complex, fused bicyclic system, the principle of positional importance holds. uniba.it In related heterocyclic systems, such as pyrimidine-4-carboxamides, substitution at the 4-position of a morpholine ring was found to be less favorable for activity. acs.org Similarly, for certain benzimidazole (B57391) derivatives, incorporating heteroatoms into an attached piperidine (B6355638) ring to create morpholine or thiomorpholine analogs led to improved selectivity and CNS profiles. researchgate.net In studies of pyrazolo[1,5-a]pyrazine-2-carboxamides, the sulfur atom in the thiomorpholine substituent is suggested to improve metabolic stability and binding affinity compared to oxygen-containing morpholine analogs.

The electronic properties of substituents are a key factor in modulating potency. In many heterocyclic scaffolds, the introduction of electron-withdrawing groups enhances biological activity. For example, in a series of thiophene-arylamide derivatives, which share the carboxamide feature, introducing halogen substituents like fluoro, chloro, and bromo to an attached phenyl ring resulted in good antimycobacterial activity. nih.govacs.org Conversely, incorporating a strongly electron-withdrawing nitro group led to lower potency. nih.govacs.org This suggests a nuanced relationship where moderate electron-withdrawing properties are beneficial, but overly strong ones may be detrimental.

In another study on indole-2-carboxamides, replacing a morpholine ring with a thiomorpholine 1,1-dioxide—where the sulfur is oxidized to a strongly electron-withdrawing sulfone group—produced one of the most potent compounds in the series. acs.orgnih.gov This highlights how oxidation of the thiomorpholine sulfur can be a powerful strategy for enhancing potency. The planar sulfone group also increases polarity. Research on other nitrogen-containing heterocycles confirms that the presence of groups like Cl and NO2 can enhance proliferative inhibition. mdpi.com

| Compound ID | Substituent | Electronic Effect | MIC (μg/mL) | Relative Potency |

|---|---|---|---|---|

| 24b | Fluoro | Electron-Withdrawing | 0.12 | Good |

| 24c | Chloro | Electron-Withdrawing | 0.12-0.49 | Good |

| 24d | Bromo | Electron-Withdrawing | 0.12-0.49 | Good |

| 24e | Nitro | Strongly Electron-Withdrawing | 1.86 | Lower |

| 24f | Fluoro (Altered Position) | Electron-Withdrawing | <0.016 | ~10-fold increase vs. 24b |

Alkyl substituents are often used to modulate a compound's lipophilicity (fat-solubility), which can influence its ability to cross cell membranes and be absorbed. In SAR studies, the size and placement of alkyl groups can have significant effects. For some indole (B1671886) carboxamides, small, aliphatic groups like methyl, ethyl, and cyclopropyl (B3062369) were favored for good potency. acs.org In contrast, studies on other derivatives showed that introducing a methyl group could sometimes reduce activity due to steric hindrance. mdpi.com

The addition of alkyl chains can be a deliberate strategy to improve cellular uptake. rsc.org Nanoparticles decorated with alkyl chains, for example, have been shown to have higher endocytosis efficacy. nih.gov However, the effect is highly context-dependent. In one study, N-methylation of amide bonds in an antimycobacterial compound led to a complete loss of activity. nih.gov This demonstrates a delicate balance between increasing lipophilicity for better cell penetration and maintaining the specific molecular interactions required for biological activity.

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's flexibility (conformational analysis) are critical aspects of SAR, as they dictate how a molecule fits into and interacts with its biological target. acs.org

This compound has a chiral center at the 3-position, meaning it can exist as different stereoisomers (enantiomers). This stereochemistry is often crucial for biological activity, as enzymes and receptors are themselves chiral and may interact preferentially with only one isomer.

For example, studies on related compounds have shown that biological activity is highly dependent on the specific configuration. The (R)-enantiomer of thiomorpholine-3-carboxylic acid is recognized for its potential role in enantioselective biological interactions. Similarly, a polymer-supported synthesis of morpholine and thiomorpholine-3-carboxylic acid derivatives highlighted the importance of stereochemical configuration at the newly formed stereocenter for creating stable rotamers (conformational isomers). researchgate.netresearchgate.net In a different class of inhibitors, conformational restriction by replacing a flexible group with a more rigid (S)-3-phenylpiperidine ring increased inhibitory potency threefold, demonstrating the power of stereochemical and conformational control. acs.orgresearchgate.net

| Compound/Class | Key Stereochemical Feature | Significance | Reference |

|---|---|---|---|

| (R)-Thiomorpholine-3-carboxylic acid | (R)-configuration at C3 | Introduces stereochemical complexity that may influence binding affinity to enantioselective targets. | |

| Pyrimidine-4-carboxamides | (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine | Specific stereoisomers led to a 10-fold increase in activity, yielding a potent inhibitor. | acs.orgresearchgate.net |

| Polymer-supported thiomorpholine-3-carboxylic acids | Specific configuration at the C3 stereocenter | Leads to the formation of stable N-acylmorpholine rotamers (conformational isomers). | researchgate.netresearchgate.net |

Conformational Analysis and Stereochemistry in SAR

Specific Configuration of Newly Formed Stereocenters

The introduction of stereocenters in the thiomorpholine ring, particularly at the 3-position, has a profound impact on biological activity. Stereochemical studies have demonstrated that the specific configuration of these newly formed stereocenters is a critical determinant of a compound's interaction with its biological target. researchgate.net For instance, in the synthesis of chiral thiomorpholines, stereoselective methods have been employed to obtain specific enantiomers with high purity. researchgate.net

Research involving the stereoselective formation of thiomorpholine-3-carboxylic acids has highlighted the importance of controlling the stereochemistry at the C3 position. researchgate.net This control is crucial as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic properties. The precise orientation of the carboxamide group, dictated by the stereocenter's configuration, influences the molecule's ability to form key interactions, such as hydrogen bonds, with its target protein.

Table 1: Influence of Stereocenter Configuration on Activity

| Compound Class | Stereochemical Feature | Impact on Activity | Reference |

|---|---|---|---|

| Thiomorpholine-3-carboxylic acids | Specific configuration at the C3 stereocenter | Critical for biological target interaction | researchgate.net |

| Chiral Thiomorpholines | High enantiomeric purity | Determines potency and selectivity | researchgate.net |

Formation of Stable Rotamers

The conformational flexibility of the thiomorpholine ring and its substituents can lead to the formation of stable rotational isomers, or rotamers. The existence of these stable rotamers, particularly around the N-acyl bond, can significantly influence a molecule's binding affinity and efficacy. researchgate.net The relative population of these rotamers can be affected by the nature of the substituents on the nitrogen atom and elsewhere on the thiomorpholine scaffold.

Computational studies and NMR analysis are often used to identify the preferred conformations and the energy barriers between different rotamers. uoguelph.ca Understanding the conformational preferences of this compound analogs is essential for designing molecules that can adopt the optimal bioactive conformation when binding to their target. For example, a lower energy barrier between rotamers might be desirable if the target protein preferentially binds a less stable conformation. uoguelph.ca

Rational Design of this compound Analogs

The insights gained from SAR studies provide a solid foundation for the rational design of novel this compound analogs with enhanced therapeutic properties.

Strategies for Enhancing Efficacy and Selectivity

A primary goal in drug design is to enhance the efficacy and selectivity of a lead compound. For this compound analogs, this can be achieved through several strategies:

Introduction of Specific Functional Groups: The addition of functional groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds, or hydrophobic interactions) with the target protein can significantly boost affinity and selectivity. doi.org For example, incorporating hydrogen bond donors or acceptors can lead to a more potent and selective inhibitor. doi.org

Modification of the Carboxamide Moiety: Altering the substituents on the carboxamide nitrogen can modulate the compound's electronic properties and steric profile, leading to improved interactions with the target.

Scaffold Modification: Subtle changes to the thiomorpholine ring itself, such as the introduction of substituents or the alteration of ring conformation, can fine-tune the molecule's fit within the binding pocket.

Table 2: Strategies for Improved Efficacy and Selectivity

| Strategy | Rationale | Desired Outcome | Reference |

|---|---|---|---|

| Addition of H-bond donors/acceptors | Form specific interactions with target | Increased potency and selectivity | doi.org |

| Modification of carboxamide substituents | Modulate electronic and steric properties | Enhanced binding affinity | nih.gov |

| Scaffold modification | Optimize fit in binding pocket | Improved efficacy | nih.gov |

Design of Compounds with Improved Pharmacokinetic Profiles

A compound's journey through the body is governed by its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Designing this compound analogs with favorable pharmacokinetic profiles is crucial for their development as drugs. thieme-connect.de Key strategies include:

Blocking Metabolic Soft Spots: Identifying and modifying metabolically labile sites on the molecule can prevent rapid degradation by metabolic enzymes, thereby increasing the compound's half-life. acs.org

Improving Solubility: Poor aqueous solubility can limit a compound's absorption. Introducing polar functional groups or employing formulation strategies can enhance solubility. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel chemotypes with improved properties while retaining the key pharmacophoric features of the original molecule. u-strasbg.frresearchgate.net

For instance, replacing a flexible alkyl chain with a more rigid one, such as a cyclopropyl or a phenyl group, can lock the molecule into a more bioactive conformation, potentially increasing potency. acs.org Conversely, increasing the flexibility of the linker might be beneficial if the target protein undergoes a conformational change upon binding. The strategic exchange of alkyl linkers allows for the exploration of new chemical space and the optimization of interactions with the biological target. mdpi.com

Replacement of Thiophene (B33073) Ring

In the development of novel therapeutic agents, the thiophene ring is often incorporated as a key structural motif. However, SAR studies involving the replacement of this ring are crucial to understanding its role in biological activity and to explore potential improvements in efficacy or pharmacokinetic properties.

Research on biarylalkyl carboxylic acid amides as potential antischistosomal agents has highlighted the significance of the thiophene ring. researchgate.net Initial studies on a class of biarylalkyl carboxylic acid derivatives showed promising in vitro activity against Schistosoma mansoni. nih.gov Subsequent modifications to the carboxylic acid moiety led to the synthesis of 82 carboxamide derivatives, including those with morpholine and thiomorpholine groups, which demonstrated enhanced activity. researchgate.netnih.gov

A key finding from these extended SAR studies was that the replacement of the thiophene ring was not well-tolerated and generally led to a decrease or loss of antischistosomal activity. researchgate.net This suggests that the thiophene moiety is essential for the biological action of this particular class of compounds against S. mansoni. The structural integrity of the thiophene ring appears to be a critical determinant for their therapeutic effect. researchgate.net

Conversely, in the context of developing inhibitors for decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis, the 2,3-disubstituted thiophene core is a key pharmacophore. acs.orgnih.gov In the lead compound TCA1, the thiophene moiety binds deep within the active site of DprE1. acs.orgnih.gov While extensive modifications have been explored on the side chains at the 2- and 3-positions of the thiophene ring, replacement of the thiophene itself is generally not favored as it plays a crucial role in establishing key interactions within the enzyme's active site. acs.orgnih.gov

In a different chemotype, pyrimidine-4-carboxamides, the isosteric replacement of a phenyl ring with a thiophene ring (compound 53) resulted in a similar potency, indicating that in this scaffold, the thiophene ring can be a suitable bioisostere for a phenyl ring without compromising activity. acs.org

These findings underscore that the importance of the thiophene ring is highly dependent on the specific chemical scaffold and the biological target.

Substitution of Oxygen for Sulfur in Cyclic Structures

The bioisosteric replacement of a sulfur atom with an oxygen atom in cyclic structures, such as the transformation of a thiomorpholine ring to a morpholine ring, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity.

In a study of novel isoniazid-cyclic-amine-azachalcone hybrids designed as antitubercular agents, this specific substitution proved beneficial. scielo.brscielo.br The thiomorpholine-containing derivatives exhibited moderate activity, with minimum inhibitory concentration (MIC) values ranging from 34.79 to 111.13 µM against Mycobacterium tuberculosis H37Rv. scielo.brscielo.br However, the corresponding morpholine analogues, where the sulfur atom is replaced by oxygen, showed a significant improvement in antitubercular activity. scielo.brscielo.br The most active compounds in this series were the morpholine derivatives, with MIC values as low as 4.85 µM and 6.62 µM. scielo.brscielo.br This suggests that for this particular scaffold, the oxygen-containing ring is preferred for enhanced potency.

Similarly, in the development of biarylalkyl carboxylic acid amides as antischistosomal agents, both morpholine and thiomorpholine derivatives were found to be active. nih.gov The morpholine derivative, in particular, demonstrated an antischistosomal activity down to 10 µM with no cytotoxicity up to 100 µM. researchgate.net The thiomorpholine derivative was also active at 25 μM. nih.gov While both were effective, the morpholine analogue often showed slightly better or comparable activity, indicating that the substitution of sulfur with oxygen is a tolerated and potentially favorable modification in this series. researchgate.netnih.gov

In the context of 2,4-disubstituted pyrimidine (B1678525) derivatives as cholinesterase inhibitors, the nature of the heterocyclic ring at the C-2 position significantly influenced activity and selectivity. nih.gov The morpholine-containing compound exhibited weak inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov In contrast, the thiomorpholine derivative provided superior BuChE inhibition and selectivity. nih.gov This highlights that the electronic differences between oxygen and sulfur can modulate the binding modes within the active sites of different but related enzymes, and in this case, the sulfur atom was advantageous for BuChE inhibition. nih.gov

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing valuable insights into structure-activity relationships (SAR) at the molecular level. These methods allow for the rational design of more potent and selective inhibitors.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking simulations are frequently employed to predict the binding affinity of this compound derivatives to their biological targets. For instance, in the development of novel dexketoprofen (B22426) amide derivatives, a flexible ligand-rigid protein docking approach was used to assess the binding affinity of these compounds to cyclooxygenase-1 (COX-1) and COX-2 enzymes. mdpi.com The binding affinity was evaluated based on interaction types, the number of non-covalent contacts, and docking scores (ΔG). mdpi.com Such studies can help to prioritize compounds for synthesis and biological testing.

The prediction of protein-ligand binding affinity is a central challenge in structure-based drug design. nih.gov Advanced deep learning methods, such as SuperEdge Graph convolution-based and Supervised Attention-based Drug-Target Affinity (SEGSA_DTA) prediction, have been developed to improve the accuracy of these predictions by incorporating detailed structural information. nih.gov Other novel methods integrate information about the secondary structure of proteins to enhance prediction accuracy. vietnamjournal.ru These cutting-edge computational approaches are being applied to various drug discovery projects, including the identification of potential treatments for diseases like COVID-19. nih.gov

In the context of antitubercular drug discovery, molecular docking of thiophene-arylamide derivatives into the active site of DprE1 has been instrumental in guiding the optimization of lead compounds. acs.orgnih.gov By comparing the docking scores and binding modes of different derivatives, researchers can rationally design modifications to enhance binding affinity and, consequently, antimycobacterial activity. acs.orgnih.gov

A crucial aspect of molecular docking is the detailed analysis of non-covalent interactions between the ligand and the amino acid residues in the active site of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, are fundamental to molecular recognition and binding affinity.

For example, docking studies of thiophene-arylamide inhibitors in the DprE1 active site revealed that the thiophene moiety binds deep within a hydrophobic pocket and forms a hydrogen bond with His132. acs.orgnih.gov The carbonyl groups of the ligand were found to form multiple hydrogen bonds with residues Lys418 and Ser228. acs.orgnih.gov The benzothiazole (B30560) moiety of the lead compound TCA1 is oriented parallel to the FAD isoalloxazine ring, engaging in hydrophobic interactions. acs.orgnih.gov This detailed understanding of non-covalent interactions provides a roadmap for designing derivatives with improved binding.

In another study, docking simulations of a chromene derivative bearing a thiomorpholine group with monoamine oxidase B (MAO-B) showed that the thiomorpholine moiety forms van der Waals interactions with Leu164 and Tyr326. vulcanchem.com The analysis of these interactions is critical for explaining the observed biological activity and for guiding further structural modifications.

Hierarchical analysis of weak intermolecular interactions, including C–H⋯π interactions, has also been used to understand the crystal packing and supramolecular structures of thiomorpholine derivatives, which can influence their solid-state properties.

To ensure the reliability of a molecular docking protocol, it is essential to validate it by demonstrating that it can reproduce the experimentally determined binding mode of a ligand. This is typically done by "re-docking" a co-crystallized ligand back into the active site of its protein.

In the development of novel cytotoxic phenanthro-triazine-3-thiol derivatives, the validity of the docking procedure was confirmed by re-docking the co-crystallized ligand into the receptor, a process known as self-docking. nih.gov A low root-mean-square deviation (RMSD) between the docked conformation and the crystallographic pose indicates a reliable docking protocol.

Similarly, in the study of dexketoprofen amide derivatives as COX inhibitors, the binding sites for docking were defined based on the coordinates of the co-crystallized ligand, flurbiprofen. mdpi.com The ability of the docking program to accurately place a known ligand within the active site provides confidence in its predictions for novel, untested compounds.

This validation step is crucial for ensuring that the predicted binding modes and interactions of new this compound derivatives are physically and biologically relevant, thereby providing a solid foundation for rational drug design. researchgate.net

Analysis of Non-Covalent Interactions at Active Sites

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. In the context of drug design and medicinal chemistry, MD simulations provide critical insights into the stability of a ligand-protein complex, the flexibility of the protein structure, and the specific interactions that govern binding. For compounds related to this compound, MD simulations serve to elucidate the dynamic behavior of the molecule within a biological target's binding site. mdpi.com

The process typically begins with a docked complex, which is the predicted binding pose of the ligand in the protein's active site. This static model is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds. mdpi.com Key analyses performed during or after an MD simulation include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the protein-ligand complex has reached equilibrium and the ligand is stably bound. mdpi.com Trajectory analysis can confirm that the protein's secondary structure remains stable throughout the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein to identify which parts of the protein are flexible or rigid. High RMSF values in the binding site can indicate induced-fit mechanisms or areas of weaker interaction with the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein over the simulation time. The persistence of specific hydrogen bonds is a strong indicator of their importance for binding affinity and stability. frontiersin.org

While specific MD simulation studies focused exclusively on this compound are not extensively detailed in the available literature, the methodology is widely applied to analogous structures, such as quinoline-3-carboxamide (B1254982) derivatives. mdpi.com For these related compounds, MD simulations have been crucial in establishing the stability of the interactions involved and confirming that the molecule remains securely within the binding pocket of its target kinase. mdpi.com Such simulations are vital for validating docking results and providing a more dynamic and realistic model of the molecular interactions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties, reactivity, and stability of molecules. acs.org These computational methods provide fundamental insights into a molecule's structure-energy relationships, which are inaccessible through experimental means alone. acs.org For heterocyclic compounds like this compound, these calculations can predict molecular geometry, vibrational frequencies, and electronic parameters that are critical for understanding its potential as a pharmacologically active agent. acs.org

DFT studies can be used to optimize the molecular structure and calculate a range of reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Key parameters derived from quantum chemical calculations include:

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the molecule's ability to accept electrons. |

| Energy Gap (ELUMO - EHOMO) | ΔE | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Ionization Potential | IP | The energy required to remove an electron from a molecule. |

| Electron Affinity | EA | The energy released when an electron is added to a molecule. |

| Electronegativity | χ | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness | S | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index | ω | Describes the ability of a species to accept electrons. |

This table outlines key molecular properties that can be determined using quantum chemical calculations, providing insights into the reactivity and stability of a compound. acs.org

These theoretical calculations help to rationalize the structure-activity relationships of synthesized compounds and guide the design of new molecules with enhanced activity. For instance, understanding the electron-donating or -accepting capabilities of different parts of the this compound scaffold can inform modifications aimed at improving interactions with a specific biological target. acs.org

ADMET Prediction and Optimization

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery. It involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. medsci.org By filtering out molecules with poor ADMET profiles early on, researchers can focus resources on candidates with a higher probability of success in later clinical stages. medsci.org For this compound, in silico ADMET prediction provides a preliminary assessment of its drug-like properties.

The prediction of these properties is often based on the molecule's physicochemical characteristics. Several key descriptors are calculated to evaluate a compound's potential, many of which are derived from established principles like Lipinski's Rule of Five. frontiersin.org These rules provide guidelines for oral bioavailability.

The following table presents key computed physicochemical properties for this compound relevant to ADMET prediction.

| Property | Value | Significance |

| Molecular Weight | 146.21 g/mol | Influences absorption and distribution; generally, values <500 g/mol are preferred for oral drugs. frontiersin.org |

| XLogP3-AA | -0.8 | Measures lipophilicity (oil/water partition coefficient). Negative values indicate higher water solubility. nih.gov |

| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds. Affects solubility and membrane permeability. frontiersin.orgnih.gov |

| Hydrogen Bond Acceptors | 2 | The number of N or O atoms. Affects solubility and binding interactions. frontiersin.orgnih.gov |

| Polar Surface Area (PSA) | 80.4 Ų | The surface area of polar atoms. Influences membrane permeability and transport characteristics. nih.gov |

| Rotatable Bonds | 1 | The number of bonds that can rotate freely. Higher numbers can correlate with poor oral bioavailability. frontiersin.org |

Data sourced from PubChem CID 568316. nih.gov This table summarizes the predicted physicochemical properties of this compound, which are used to forecast its ADMET profile.

Optimization of ADMET properties is a key part of lead optimization. If a lead compound like this compound shows a potential liability (e.g., poor solubility or predicted toxicity), medicinal chemists can make structural modifications to improve the profile. For example, the thiomorpholine ring itself may be altered, or substituents can be added to modulate properties like lipophilicity and polar surface area to achieve a better balance of potency and drug-likeness.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target. mdpi.com These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. frontiersin.org Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases for novel compounds that match the model, a process known as virtual screening. nih.gov

The development and application of a pharmacophore model typically follows a structured workflow:

Model Generation: A pharmacophore model can be created in two primary ways. A ligand-based model is built by superimposing a set of known active molecules and extracting their common chemical features. nih.gov A structure-based model is derived from the key interactions observed in the crystal structure of a target protein bound to a ligand. mdpi.com For this compound, with its carboxamide group and thiomorpholine ring, key features would likely include hydrogen bond donors (from the -NH2) and acceptors (from the C=O and potentially the ring nitrogen and sulfur atoms). nih.gov

Model Validation: The generated pharmacophore model must be validated to ensure it can effectively distinguish between active and inactive compounds. This is often done using a test set of known molecules and assessing the model's predictive power, for example, through a Receiver Operating Characteristic (ROC) curve analysis. mdpi.com

Virtual Screening: The validated model is used to screen databases of compounds (e.g., ZINC, Asinex, or commercial libraries). medsci.org The screening software identifies molecules whose 3D structure can conform to the pharmacophoric features defined in the model. nih.gov

Hit Filtering and Selection: The initial hits from virtual screening are typically filtered based on physicochemical properties (e.g., ADMET predictions, Lipinski's Rule of Five) and subjected to further computational analysis, such as molecular docking, to prioritize candidates for experimental testing. frontiersin.org

The following table summarizes the typical workflow for a pharmacophore-based virtual screening campaign.

| Step | Description | Objective |

| 1. Feature Identification | Analyze known active ligands or a protein-ligand complex to define key pharmacophoric features (e.g., H-bond donors/acceptors, hydrophobic centers). | To create a hypothesis about the necessary interactions for biological activity. mdpi.com |

| 2. Model Generation | Construct a 3D model representing the spatial arrangement of the identified features. | To build a 3D query for database searching. nih.gov |

| 3. Model Validation | Test the model's ability to differentiate between known active and inactive compounds. | To ensure the model is selective and predictive. medsci.org |

| 4. Database Screening | Use the validated pharmacophore model to search large compound libraries for molecules that match the query. | To identify a diverse set of potential "hits". frontiersin.org |

| 5. Hit Refinement | Filter hits using ADMET predictions and perform molecular docking to predict binding modes and affinities. | To prioritize the most promising candidates for synthesis and biological evaluation. medsci.org |

This table outlines the sequential process of using pharmacophore modeling for virtual screening to discover novel bioactive compounds.

This approach allows for the efficient exploration of vast chemical space to identify novel scaffolds that could be optimized into potent and selective drug candidates, potentially starting from a core structure like this compound.

Iv. Biological Activities and Mechanistic Investigations

Broad-Spectrum Biological Activities of Thiomorpholine-3-carboxamide Derivatives

The thiomorpholine (B91149) scaffold is recognized as a valuable structural component in medicinal chemistry, contributing to a range of biological activities. researchgate.net Derivatives incorporating the this compound core have been the subject of numerous studies, revealing significant potential in oncology and infectious diseases. These compounds exhibit a variety of biological actions, primarily attributed to their unique structural features which allow for interaction with various biological targets. researchgate.net

Derivatives of this compound have demonstrated notable anticancer properties across various human cancer cell lines. researchgate.netresearchgate.net Research has focused on synthesizing and evaluating novel hybrids of these compounds, exploring their potential as effective antineoplastic agents. dntb.gov.uaresearchgate.net

A significant body of research highlights the antiproliferative effects of this compound derivatives against a panel of human cancer cell lines. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

For instance, a series of N-(3-methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide hybrids linked to 1,2,3-triazoles were synthesized and evaluated. researchgate.net Within this series, derivatives with 2-hydroxy, 2-methoxy, and 3-methoxy phenyl substitutions showed potential antiproliferative activity against MCF-7, HeLa, and A-549 cancer cell lines. researchgate.net Another study focused on indole-pyrimidine hybrids bearing a thiomorpholine moiety. researchgate.net The most promising of these compounds demonstrated potent activity, particularly against the MCF-7 breast cancer cell line. researchgate.net Similarly, certain sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives exhibited good anti-proliferative activity against MCF-7, HeLa, and A-549 cells, with IC₅₀ values in the micromolar range. researchgate.net

Betulinic acid amides incorporating a thiomorpholine moiety also displayed significant cytotoxic effects. Specifically, thiomorpholine amides of succinic and citraconic acid showed high selectivity indices against the MV4-11 leukemia cell line, suggesting they are a promising group for further investigation as anti-leukemia compounds. nih.gov Furthermore, Current time information in Bangalore, IN.triazolo[1,5-a]pyrimidine indole (B1671886) derivatives, including one with a thiomorpholine 1,1-dioxide group, were tested for their antiproliferative activities against MGC-803, HCT-116, and MCF-7 cancer cells. mdpi.com

| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Indole-pyrimidine hybrid (4a) | MCF-7 | 0.29 | researchgate.net |

| Indole-pyrimidine hybrid (4a) | HeLa | 4.04 | researchgate.net |

| Indole-pyrimidine hybrid (4a) | HCT116 | 9.48 | researchgate.net |

| Betulinic acid-succinic acid-thiomorpholine amide (2d) | MV4-11 | 3.16 | nih.gov |

| Betulinic acid-citraconic acid-thiomorpholine amide (3d) | MV4-11 | 4.23 | nih.gov |

| Betulinic acid-thiomorpholine amide derivative | A549 | 6.78 - 32.01 | nih.gov |

| Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide (7a, 7b) | MCF-7, HeLa, A-549 | 9.11 - 20.11 | researchgate.net |

| Current time information in Bangalore, IN.Triazolo[1,5-a]pyrimidine indole hybrid (H12) | MGC-803 | 9.47 | mdpi.com |

| Current time information in Bangalore, IN.Triazolo[1,5-a]pyrimidine indole hybrid (H12) | HCT-116 | 9.58 | mdpi.com |

| Current time information in Bangalore, IN.Triazolo[1,5-a]pyrimidine indole hybrid (H12) | MCF-7 | 13.1 | mdpi.com |